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Compound of Interest

Compound Name: Disperse Violet 1

Cat. No.: B7737400

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 1, a diamino-anthraquinone dye, is utilized in semi-permanent and permanent
hair coloring formulations. This technical guide provides a comprehensive overview of its
toxicological profile, presenting quantitative data, detailed experimental methodologies, and
insights into its potential biochemical interactions. The information is intended to support safety
assessments and guide further research in the fields of toxicology and drug development.

Data Presentation
Table 1: Acute and Subchronic Toxicity of Disperse
Violet 1
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Table 2: Genotoxicity of Disperse Violet 1
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Table 3: Carcinogenicity of Disperse Violet 1
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Concentration

Species Route of Disperse Duration Result
Violet 1
N 0.033% in a hair Not carcinogenic.
Not Specified Dermal ) 20 months
dye formulation [1]

Table 4: Ski | itation of Di iol

Concentration/

Study Type Species Observation Result
Dose
] o ] 24 hours post- Not a skin
Skin Irritation Human 5% solution o
patch removal irritant.[1]
o ) 500 mg (single 24 hours post- Moderate ocular
Ocular Irritation Rabbit o o o
application) instillation irritant.[1]
o ) . N Practically
Ocular Irritation Rabbit 5% suspension Not specified

nonirritating.[1]

Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)

The mutagenic potential of Disperse Violet 1 was evaluated using the Ames test, which
assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of
Salmonella typhimurium.

o Strains: A battery of S. typhimurium strains was used, including TA98, TA100, TA1535,
TA1537, and TA1538, to detect both frameshift and base-pair substitution mutations.[1][4]

e Method: The plate incorporation method was employed. Various concentrations of Disperse
Violet 1, the bacterial tester strain, and, in some experiments, a metabolic activation system
(S9 fraction from rat liver homogenate) were combined in molten top agar and poured onto
minimal glucose agar plates.

 Incubation: The plates were incubated at 37°C for 48-72 hours.
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» Evaluation: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) was counted. A substance is considered mutagenic if it causes a dose-
dependent increase in the number of revertant colonies compared to the solvent control.

Subchronic Oral Toxicity Study in Rats (90-Day)

The subchronic oral toxicity of Disperse Violet 1 was assessed in a 90-day feeding study in
rats, generally following OECD Guideline 408.

Animals: Groups of male and female Wistar or Sprague-Dawley rats were used.[2]

o Administration: Disperse Violet 1 was administered daily in the diet at a specified
concentration (e.g., 500 ppm) for 90 consecutive days. A control group received the basal
diet.

o Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food
consumption were recorded weekly.

» Clinical Pathology: At the end of the study, blood and urine samples were collected for
hematological and clinical chemistry analyses.

o Pathology: All animals were subjected to a gross necropsy. Organ weights were recorded,
and a comprehensive histopathological examination of major organs and tissues was
performed.

Dermal Carcinogenicity Study

A long-term dermal study was conducted to evaluate the carcinogenic potential of a hair dye
formulation containing Disperse Violet 1.

» Animals: The specific species was not detailed in the available literature, but mice are
commonly used for such studies.

o Administration: The hair dye formulation was applied dermally to a shaved area of the
animals' backs.

o Duration: The study was conducted over a 20-month period.
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» Observations: Animals were observed for the development of skin tumors and other signs of
toxicity. A complete histopathological examination of the skin and other major organs was
performed at the end of the study.

Skin Sensitization: Guinea Pig Maximization Test
(GPMT)

The GPMT is designed to assess the potential of a substance to cause skin sensitization.
¢ Animals: Hartley albino guinea pigs are the standard model for this test.[5]
 Induction Phase:

o Intradermal Induction: The test substance, with and without Freund's Complete Adjuvant
(FCA), is injected intradermally into the scapular region of the animals.

o Topical Induction: One week after the injections, the test substance is applied topically to
the same area under an occlusive patch for 48 hours.

o Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the
test substance is applied topically under an occlusive patch to a naive area of the skin on
both test and control animals for 24 hours.

o Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48
hours after patch removal. The incidence and severity of the skin reactions in the test group
are compared to those in the control group to determine the sensitization potential.

Signaling Pathways and Mechanisms of Action

The available literature suggests that Disperse Violet 1 may interact with specific biological
pathways, although detailed mechanistic studies are limited.

Cytochrome P450 Induction

One study reported a 150-fold increase in the activity of cytochrome P-450 (CYP) in rats fed
Disperse Violet 1.[1] The induction of CYP enzymes is a key mechanism in the metabolism of
xenobiotics and can be mediated by the activation of nuclear receptors such as the Pregnane
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X Receptor (PXR), Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon
Receptor (AhR).[3] While the specific receptor activated by Disperse Violet 1 has not been
identified, a putative pathway can be proposed.

‘‘‘‘‘‘‘‘‘‘‘ Enters Cell
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Caption: Putative signaling pathway for Cytochrome P450 induction by Disperse Violet 1.

Microsomal Ca2+-dependent Serine Protease Promotion

The promotion of microsomal Ca2+-dependent serine protease activity by Disperse Violet 1
was also reported.[1] Serine proteases are involved in a multitude of cellular processes, and
their activity can be regulated by various signaling pathways, often involving calcium as a
second messenger. The exact mechanism by which Disperse Violet 1 promotes this enzyme's
activity is not elucidated in the available literature. Further research is required to understand
the specific signaling cascade involved and its toxicological implications.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of the Ames test, a key assay for
assessing the mutagenic potential of substances like Disperse Violet 1.
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Caption: General experimental workflow for the Ames test.

Conclusion
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The available toxicological data for Disperse Violet 1 indicate a low order of acute and
subchronic toxicity. It is not considered a skin irritant in humans at a 5% concentration, though
it can be a moderate eye irritant in rabbits at high doses. The genotoxicity data is mixed, with
some Ames tests showing mutagenic activity, particularly at higher concentrations and with
metabolic activation. A long-term dermal study in a hair dye formulation did not show
carcinogenic potential.

The induction of cytochrome P450 and promotion of microsomal Ca2+-dependent serine
protease activity are noteworthy biochemical effects that warrant further investigation to fully
understand their mechanisms and toxicological significance. The provided signaling pathway
diagram for CYP induction is a putative model based on established mechanisms and requires
specific experimental validation for Disperse Violet 1.

This technical guide summarizes the current state of knowledge on the toxicology of Disperse
Violet 1. Further research, particularly in the area of mechanistic toxicology and detailed
signaling pathway analysis, would be beneficial for a more comprehensive risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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